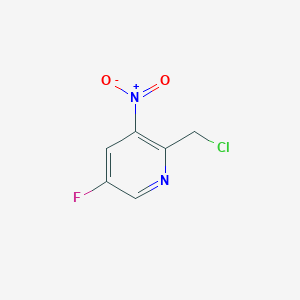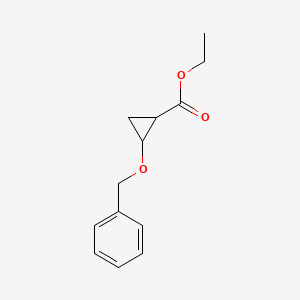
Ethyl 2-(benzyloxy)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(benzyloxy)cyclopropanecarboxylate is an organic compound with the molecular formula C13H16O2. It is a cyclopropane derivative that features a benzyloxy group attached to the cyclopropane ring. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(benzyloxy)cyclopropanecarboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl diazoacetate with benzyl alcohol in the presence of a base to form the desired product. The reaction typically requires a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include steps such as purification through distillation or recrystallization to achieve high purity levels suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(benzyloxy)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde.
Reduction: Ethyl 2-(benzyloxy)cyclopropanol.
Substitution: Various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Ethyl 2-(benzyloxy)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ethyl 2-(benzyloxy)cyclopropanecarboxylate involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions and reactions contribute to the compound’s reactivity and potential biological activity .
Comparaison Avec Des Composés Similaires
Ethyl 2-(benzyloxy)cyclopropanecarboxylate can be compared with other cyclopropane derivatives such as:
Ethyl cyclopropanecarboxylate: Lacks the benzyloxy group, making it less reactive in certain substitution reactions.
Ethyl 2-(methoxy)cyclopropanecarboxylate: Contains a methoxy group instead of a benzyloxy group, leading to different reactivity and applications.
Ethyl 2-(phenoxy)cyclopropanecarboxylate:
Propriétés
Numéro CAS |
6639-51-6 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
ethyl 2-phenylmethoxycyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-2-15-13(14)11-8-12(11)16-9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 |
Clé InChI |
FCQGKIBPYZALNB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC1OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


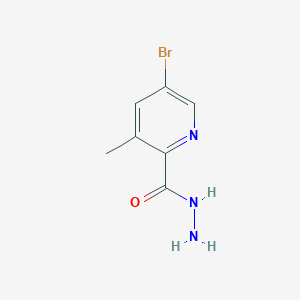
![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13665553.png)
![8-Bromo-2-chloropyrido[4,3-d]pyrimidine](/img/structure/B13665565.png)
![5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]benzaldehyde](/img/structure/B13665567.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13665568.png)
![5-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13665574.png)
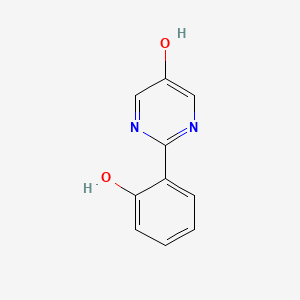
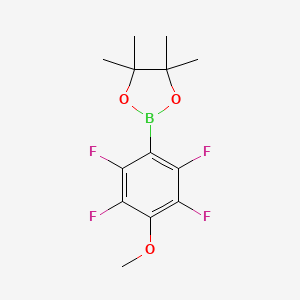
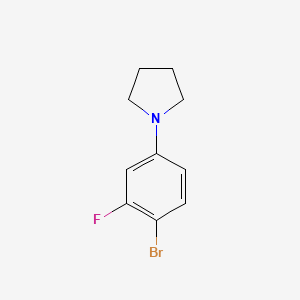
![2-Bromo-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B13665605.png)
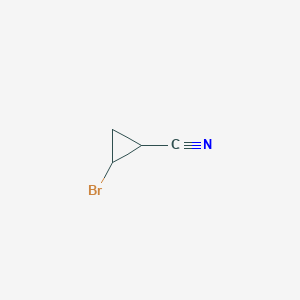
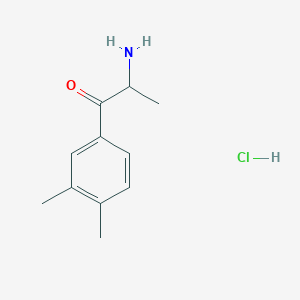
![8-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13665626.png)
